benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
Description
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Properties
IUPAC Name |
benzyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c20-14-6-8-15(9-7-14)25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)27-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVYBYYCBFXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors.
Mode of Action
Docking studies of similar compounds indicate that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity.
Biochemical Pathways
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
Biological Activity
Benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure combining a triazolo[4,5-d]pyrimidine core with a benzyl and thioacetate moiety. Its molecular formula is , with a molecular weight of approximately 394.43 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and potential binding affinity to biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.42 | Induction of apoptosis |
| A549 (Lung) | 0.35 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 0.50 | Modulation of histone methylation |
The compound's mechanism involves the inhibition of specific kinases and histone demethylases, particularly LSD1 (lysine-specific demethylase 1), which plays a crucial role in regulating gene expression associated with cancer progression .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. It exhibits activity against various pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Histone Modification : By inhibiting LSD1, the compound alters histone methylation patterns, leading to changes in gene expression that can suppress tumor growth and induce apoptosis.
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : In vivo studies using MCF-7 xenograft models demonstrated significant tumor regression upon treatment with the compound at doses as low as 10 mg/kg .
- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the compound against clinical isolates of Staphylococcus aureus and reported a reduction in bacterial load by over 90% within 24 hours of treatment .
Preparation Methods
Synthesis of the Triazolopyrimidine Core
Formation of the Pyrimidine Precursor
The triazolopyrimidine scaffold is synthesized via cyclocondensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride, yielding 2,4-diamino-6-hydroxy-pyrimidine (intermediate 7 in). This intermediate serves as a versatile precursor for subsequent functionalization. Cyclization with formamide under reflux conditions generates the triazolopyrimidine core, as demonstrated in.
Key Reaction Conditions :
Introduction of the 4-Fluorophenyl Group at Position 3
Substitution at the 3-Position
The 4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A chloride intermediate at position 3 (prepared via chlorination using POCl₃) reacts with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions.
Optimized Protocol :
Functionalization at Position 7: Thioacetate Installation
Synthesis of 7-Chloro Intermediate
The 7-hydroxy group is converted to a chloride using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst.
Procedure :
Thioacetate Formation via Nucleophilic Substitution
The 7-chloro intermediate undergoes displacement with benzyl 2-mercaptoacetate, synthesized as follows:
Synthesis of Benzyl 2-Mercaptoacetate
- Benzyl 2-chloroacetate : Chloroacetyl chloride (1.1 equiv) reacts with benzyl alcohol (1.0 equiv) in dichloromethane with triethylamine (1.5 equiv) at 0°C.
- Thioacetylation : Benzyl 2-chloroacetate (1.0 equiv) reacts with potassium thioacetate (1.2 equiv) in acetone at room temperature for 3 hours (General Procedure B in).
- Yield: 86% (benzyl 2-(acetylthio)acetate).
- Deprotection : Treatment with 2 M KOH in methanol/H₂O (1:1) at 35°C for 1 hour yields benzyl 2-mercaptoacetate (General Procedure C in).
Substitution Reaction :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Reaction Optimization and Yield Data
Q & A
Basic Questions
Q. What are the key structural features of benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate, and how do they influence its biological activity?
- Answer : The compound features a triazolopyrimidine core linked to a 4-fluorophenyl group (enhancing lipophilicity and target binding), a thioether bridge (improving metabolic stability), and a benzyl acetate moiety (modulating solubility and pharmacokinetics). The fluorine atom increases electronegativity, influencing interactions with hydrophobic enzyme pockets, while the thioether enhances resistance to oxidative degradation .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves:
Core formation : Cyclocondensation of aminopyrimidines with azides to construct the triazolopyrimidine core.
Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions.
Thioether linkage : Reaction of a mercapto intermediate with benzyl chloroacetate under basic conditions (e.g., NaH in DMF).
Key solvents include DMF or dichloromethane, with reaction temperatures optimized between 0°C and 80°C .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC-MS for molecular weight validation and purity assessment (>95%).
- IR spectroscopy to identify functional groups (e.g., C=O stretch in acetate at ~1740 cm⁻¹).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Questions
Q. How can researchers optimize synthesis yields when conflicting methodologies report variable efficiencies (e.g., 40–75%)?
- Answer : To resolve discrepancies:
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates but may hinder thioether formation; trial with THF or acetonitrile.
- Catalysts : Use Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl group introduction).
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to isolate high-purity product.
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting triazolopyrimidine derivatives?
- Answer :
-
Substituent variation : Compare analogues with halogens (Cl, Br), alkyl groups, or methoxy substituents (see Table 1).
-
Biological assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
-
Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets like adenosine receptors .
Table 1: Substituent Effects on Biological Activity
Substituent (R) Bioactivity (IC₅₀, μM) Key Observation 4-Fluorophenyl 0.12 ± 0.03 High potency 4-Chlorophenyl 0.45 ± 0.10 Moderate loss Phenyl 1.20 ± 0.25 Low activity Data adapted from analogues in
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Answer :
- Assay standardization : Validate protocols (e.g., MIC for antimicrobials vs. MTT for cytotoxicity) using common cell lines (e.g., HeLa, MCF-7).
- Purity verification : Ensure compound purity (>95% by HPLC) to exclude confounding impurities.
- Dose-response curves : Perform multi-concentration testing to identify off-target effects.
- Orthogonal assays : Confirm mechanisms via Western blot (protein expression) or flow cytometry (apoptosis markers) .
Methodological Notes
- Synthesis Optimization : Prioritize stepwise reaction monitoring (e.g., quenching aliquots for TLC) to isolate bottlenecks.
- Data Reproducibility : Document solvent batch, temperature gradients, and catalyst lots to mitigate variability.
- Computational Tools : Use Gaussian or Schrödinger Suite for DFT calculations to predict reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
